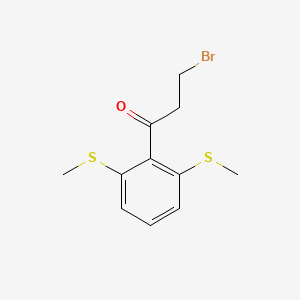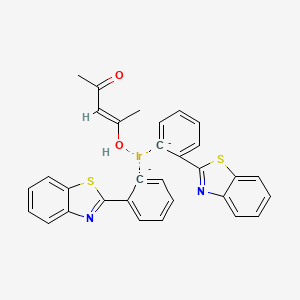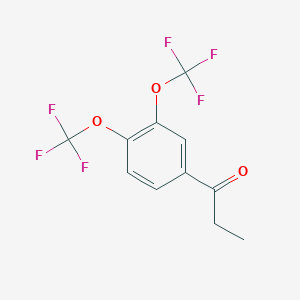
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of a bromine atom and two methylthio groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylthiophenol and 3-bromopropanone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of 3-bromopropanone.
Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product.
Analyse Chemischer Reaktionen
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by modifying key enzymes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
1-(2,6-Dimethylphenyl)-3-bromopropan-1-one: Lacks the methylthio groups, resulting in different reactivity and biological activity.
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one:
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-1-one: The presence of chlorine instead of bromine alters the compound’s chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H13BrOS2 |
|---|---|
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
1-[2,6-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
VAXJIFYKFPBPKG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CC=C1)SC)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)












